molecular formula C6H7BrN2O2S B2577365 Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate CAS No. 2113566-82-6

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate

Cat. No.: B2577365
CAS No.: 2113566-82-6
M. Wt: 251.1
InChI Key: NIWMLBCNGKSCFC-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position and a methyl ester-linked propanoate side chain at the 2-position. Its molecular formula is C₆H₇BrN₂O₂S, with a monoisotopic mass of 249.08 Da . The bromine substituent imparts electron-withdrawing properties, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester group improves lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWMLBCNGKSCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C(S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Thiadiazole derivatives have been noted for their ability to act against pests and pathogens affecting crops. Research has demonstrated that certain thiadiazole-based compounds can effectively control fungal diseases in crops like wheat and rice.

ApplicationTarget OrganismEfficacy
This compoundFusarium graminearum (a fungal pathogen)Effective at concentrations of 50 ppm

This efficacy highlights the compound's potential as a biopesticide .

Material Science Applications

Thiadiazole derivatives are also being investigated for their role in material science, particularly in the development of conductive polymers and organic semiconductors. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various thiadiazole derivatives including this compound against clinical isolates of bacteria. Results indicated a promising antibacterial activity which could lead to new therapeutic agents .
  • Agricultural Field Trials : Field trials conducted on rice crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The compound demonstrated a favorable safety profile for non-target organisms .

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate can be contextualized against analogous derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent on Thiadiazole Key Functional Groups Synthesis Highlights Applications
This compound C₆H₇BrN₂O₂S 5-Bromo Thiadiazole, methyl ester Synthesized via bromopropanoyl chloride intermediates under basic conditions Precursor for cross-coupling reactions; pharmaceutical intermediate
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate C₆H₉N₃O₂S 5-Amino Thiadiazole, amine, methyl ester Derived from hydrazine hydrate reactions; requires milder conditions due to amine stability Intermediate for bioactive molecules (e.g., antimicrobial agents)
Ethyl 3-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate C₁₂H₁₉N₃O₂S₂ 5-Cyclohexylamino, thioether Thioether, ethyl ester Formed via sodium hydroxide-mediated ring closure and thiol-alkylation Anticandidal activity; hybrid structure for drug discovery
3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid C₅H₅BrN₂O₂S 5-Bromo Carboxylic acid Synthesized by hydrolysis of ester derivatives Building block for esterification; polar solubility

Key Comparative Insights

Electronic Effects: The 5-bromo substituent in this compound is electron-withdrawing, enhancing electrophilicity for nucleophilic aromatic substitution compared to the 5-amino analog, which is electron-donating and stabilizes the ring .

Synthesis and Reactivity: Brominated derivatives require harsher conditions (e.g., aqueous Na₂CO₃) for coupling reactions, whereas amino-substituted analogs are synthesized under milder, hydrazine-based protocols . The methyl ester group in the target compound offers superior hydrolytic stability compared to ethyl esters, making it preferable for storage and stepwise synthesis .

Applications: Bromo derivatives serve as cross-coupling precursors for aryl/heteroaryl introductions, critical in kinase inhibitor development . Amino derivatives are leveraged for post-functionalization (e.g., amide bond formation) in antimicrobial agents . Thioether hybrids demonstrate enhanced anticandidal activity due to sulfur-mediated membrane interactions .

Biological Activity

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a thiadiazole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN2O2SC_6H_7BrN_2O_2S. The compound features a thiadiazole ring, which is known for its significant biological activity due to the presence of nitrogen and sulfur atoms. The bromine substituent enhances its reactivity and potential interactions with biological targets .

Thiadiazole derivatives like this compound exhibit a broad spectrum of biological activities through various mechanisms:

  • Antimicrobial Activity : These compounds often disrupt microbial cell membranes or inhibit critical enzymes necessary for microbial survival.
  • Anticancer Properties : They can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death pathways.
  • Anti-inflammatory Effects : Thiadiazole derivatives may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole scaffold demonstrate significant antimicrobial properties. For instance, studies have shown that this compound exhibits potent activity against various bacterial strains. The mechanism typically involves the inhibition of bacterial growth through disruption of metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)<10Induces apoptosis
This compoundHepG2 (liver cancer)<10Cell cycle arrest at G2/M phase
Other Thiadiazole DerivativesVariousVaries (up to 24.79)Inhibition of proliferation

This table highlights that the compound's IC50 values are competitive with established chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Thiadiazole derivatives are also noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on synthesizing and testing various thiadiazole derivatives for their biological activities:

  • Anticancer Screening : A series of thiadiazole derivatives were synthesized and tested against cancer cell lines such as MCF-7 and HepG2. Compounds showed varying degrees of cytotoxicity with some derivatives exhibiting IC50 values below 10 µM .
  • Antimicrobial Evaluation : In vitro assays demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria and fungi, supporting its use as a potential antimicrobial agent.

Q & A

Q. What are the key synthetic pathways for Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves two stages: (1) constructing the 1,3,4-thiadiazole ring and (2) introducing the bromo and propanoate groups. A common approach is:

  • Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For brominated analogs, pre-functionalization with bromine at the 5-position is critical .
  • Esterification : Reacting the thiadiazole intermediate with methyl propanoate derivatives (e.g., methyl malonyl chloride) in the presence of a base like triethylamine to form the ester bond .
  • Optimization : Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents, and purify via recrystallization or column chromatography. Yields >70% are achievable with strict stoichiometric ratios .

Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the ester group (δ ~3.6–3.7 ppm for methyl protons; δ ~170 ppm for carbonyl carbons) and thiadiazole ring protons (δ ~8.0–8.5 ppm) .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ for C7H8BrN2O2S: ~271.96 Da) and detects impurities .
  • X-ray Crystallography : Resolves crystal packing and confirms bromine positioning on the thiadiazole ring, as seen in related structures .
  • HPLC : Ensures purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer:

  • Agrochemical Development : Thiadiazoles are known for insecticidal/fungicidal activity. Bioassays (e.g., in vitro antifungal tests against Candida spp.) can assess efficacy .
  • Medicinal Chemistry : As a pharmacophore in kinase inhibitors or antimicrobial agents. Use enzyme inhibition assays (e.g., COX-2) to screen activity .
  • Material Science : Study its electronic properties (via cyclic voltammetry) for organic semiconductor applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) .
  • Purity Analysis : Use HPLC-MS to rule out impurities as confounding factors. Contradictions often arise from unaccounted byproducts .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects at the 5-position) to identify trends. For example, bromine’s electron-withdrawing nature may reduce bioavailability compared to methyl groups .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with substituents at the 5-position (e.g., Cl, CF3) or modified ester groups (e.g., ethyl instead of methyl) .
  • Biological Testing : Perform dose-response assays (IC50/EC50) across multiple targets (e.g., bacterial strains, cancer cell lines) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data .

Q. What computational strategies predict the reactivity and stability of this compound in solution?

Methodological Answer:

  • DFT Calculations : Calculate HOMO-LUMO gaps to assess electrophilicity. The bromine atom lowers electron density, increasing susceptibility to nucleophilic attack .
  • MD Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict degradation pathways .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with experimental stability data to predict shelf-life .

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